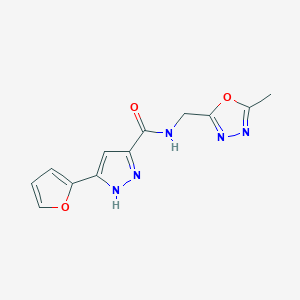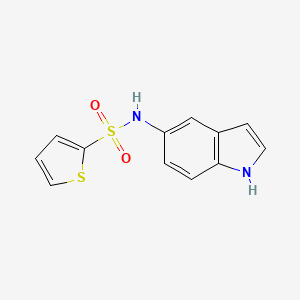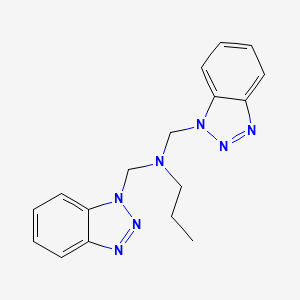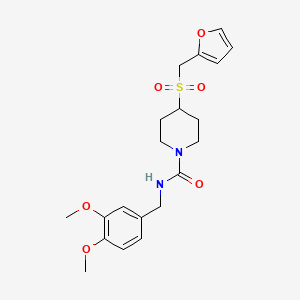
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target and inhibit the activity of the enzyme bromodomain and extra-terminal domain (BET). BET inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In
Mécanisme D'action
BET inhibitors work by targeting the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to specific regions of the genome, leading to the activation of gene expression. By inhibiting BET proteins, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide prevents the activation of specific genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have potent anti-cancer activity in preclinical studies, including acute myeloid leukemia, triple-negative breast cancer, and neuroblastoma. In addition, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have anti-inflammatory activity in a mouse model of asthma, suggesting that it may have potential therapeutic applications in other inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide is its specificity for BET proteins, which may reduce the risk of off-target effects. In addition, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to be effective in preclinical studies of a variety of cancers, suggesting that it may have broad therapeutic applications. However, one limitation of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide. One direction is to further explore its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide, as well as its potential limitations and side effects.
Méthodes De Synthèse
The synthesis of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide involves a multi-step process that begins with the reaction of 2-cyclohexyl-1H-pyrimidin-2-one with ethyl 4-bromo-3-oxobutanoate to form the intermediate compound 2-cyclohexyl-N-(4-oxo-3-phenylbut-1-enyl)pyrimidin-4-amine. This intermediate is then reacted with dimethylamine and acryloyl chloride to produce the final product, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide.
Applications De Recherche Scientifique
BET inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been specifically developed as a BET inhibitor and has been shown to be effective in preclinical studies of acute myeloid leukemia, triple-negative breast cancer, and neuroblastoma.
Propriétés
IUPAC Name |
(E)-N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-22(2)13-6-10-17(23)21-16(18-19-11-7-12-20-18)14-15-8-4-3-5-9-15/h6-7,10-12,15-16H,3-5,8-9,13-14H2,1-2H3,(H,21,23)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXDXPULRBCGN-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1CCCCC1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1CCCCC1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)





![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)


![2-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B2368900.png)
![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)


